Acetic acid;2-hydroxyguanidine
Description
Structure
2D Structure
Properties
IUPAC Name |
acetic acid;2-hydroxyguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.CH5N3O/c1-2(3)4;2-1(3)4-5/h1H3,(H,3,4);5H,(H4,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDIGKJHQKUYRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(=NO)(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Hydroxyguanidinium Acetate
Direct Synthesis Strategies and Reaction Conditions
While a direct one-pot synthesis of 2-hydroxyguanidinium acetate (B1210297) is not extensively documented in publicly available literature, the formation of the 2-hydroxyguanidine precursor is a critical first step. A common approach involves the reaction of hydroxylamine (B1172632) with a guanylating agent. One potential pathway is the condensation of hydroxylamine with cyanamide (B42294). This reaction is typically carried out in a suitable solvent, with careful control of temperature and pH to favor the formation of the desired product and minimize side reactions.
Another strategy for the synthesis of substituted hydroxyguanidines involves the use of protected intermediates. For instance, 2-benzyloxyguanidine can be employed as a precursor, which is then debenzylated to yield the N-hydroxyguanidine moiety. This method offers the advantage of milder reaction conditions for subsequent steps and can be adapted for various derivatives.
The reaction conditions for the synthesis of guanidine (B92328) derivatives can significantly influence the outcome. For example, the synthesis of guanidinium (B1211019) salts has been optimized by controlling factors such as reactant ratios and cooling temperatures to maximize yield. While specific data for 2-hydroxyguanidinium acetate is scarce, principles from similar syntheses can be applied.
Table 1: Illustrative Reaction Parameters for Guanidine Synthesis Optimization
| Parameter | Condition 1 | Condition 2 | Effect on Yield |
| Reactant Ratio (Guanidine Precursor:Acid) | 1:1 | 1.2:1 (Excess Precursor) | Increased |
| Reaction Temperature | Room Temperature | 50°C | Variable |
| Cooling Temperature for Crystallization | 10°C | 5°C | Increased |
Note: This table is illustrative and based on general principles of guanidinium salt synthesis. Specific conditions for 2-hydroxyguanidinium acetate would require experimental determination.
Precursor Synthesis and Purification Protocols for 2-Hydroxyguanidine
Disubstituted cyanamides have also been shown to react with hydroxylamine to produce hydroxyguanidines, with the reaction outcome being dependent on the solvent and substituents. rsc.org For example, carrying out the reaction in anhydrous dioxane has been reported to yield the desired hydroxyguanidine derivatives in satisfactory amounts. rsc.org
Purification of the synthesized 2-hydroxyguanidine is essential to remove unreacted starting materials and byproducts. Recrystallization is a common and effective technique for purifying solid organic compounds. mt.com The choice of solvent is critical and should be one in which 2-hydroxyguanidine is soluble at elevated temperatures but sparingly soluble at lower temperatures. mt.com This differential solubility allows for the formation of pure crystals upon cooling. The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. youtube.com The purified crystals can then be isolated by filtration. youtube.com
Table 2: General Recrystallization Protocol
| Step | Procedure |
| 1. Solvent Selection | Choose a solvent with high solubility for 2-hydroxyguanidine at high temperatures and low solubility at low temperatures. |
| 2. Dissolution | Dissolve the crude 2-hydroxyguanidine in the minimum amount of the selected hot solvent. |
| 3. Hot Filtration (optional) | If insoluble impurities are present, filter the hot solution. |
| 4. Cooling and Crystallization | Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Seeding with a pure crystal can initiate crystallization if necessary. |
| 5. Isolation | Collect the purified crystals by vacuum filtration. |
| 6. Washing | Wash the crystals with a small amount of cold solvent to remove any remaining impurities. |
| 7. Drying | Dry the crystals to remove any residual solvent. |
Optimization of Salt Formation and Yield Enhancement Techniques
One critical parameter is the stoichiometry of the reactants. Using a slight excess of the guanidine base or the acid can shift the equilibrium towards product formation. For instance, in the synthesis of guanidinium azotetrazolate, using a 20% excess of guanidine hydrochloride was found to maximize the yield. The temperature at which the salt is crystallized and filtered also plays a significant role; lower temperatures generally decrease the solubility of the salt, leading to a higher recovery.
The choice of solvent for the salt formation and crystallization is also crucial. A solvent in which the acetate salt has low solubility at reduced temperatures will facilitate its precipitation and isolation. The production of guanidine acetate, for example, can be carried out by reacting guanidine with acetic acid or acetic anhydride, followed by crystallization from a suitable solvent like water or ethanol (B145695) to obtain pure crystals. atamanchemicals.com
Furthermore, the purification of the final product is essential for obtaining a high-purity compound. Techniques such as washing the filtered product with a cold solvent can effectively remove impurities. For example, washing guanidinium azotetrazolate with cold water was shown to be effective in removing sodium and chloride ion impurities.
Green Chemistry Approaches in 2-Hydroxyguanidinium Acetate Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of 2-hydroxyguanidinium acetate to make the process more environmentally friendly and sustainable.
A key aspect of green chemistry is the use of safer and more environmentally benign solvents. Water is often an ideal green solvent due to its non-toxic nature and availability. scribd.com The synthesis of substituted guanidines and pyrimidines has been successfully demonstrated using water as a solvent, resulting in good yields and high purity of the final products. scribd.com This approach avoids the use of harsh organic solvents, thereby reducing the environmental footprint of the synthesis. scribd.com
Another green chemistry strategy is the use of energy-efficient methods. Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. fip.org The synthesis of various heterocyclic compounds, including derivatives of 2-hydroxybenzohydrazide, has been successfully achieved using microwave irradiation, highlighting its potential for the synthesis of guanidine derivatives as well. fip.org This method aligns with green chemistry principles by promoting energy savings. fip.org
Furthermore, the development of catalytic and atom-economical reactions is a cornerstone of green chemistry. The use of catalysts can enhance reaction rates and selectivity, often under milder conditions. For instance, guanidine hydrochloride has been used as a green organocatalyst in the microwave-mediated synthesis of pyrimido[1,2-a]benzimidazole. Exploring catalytic routes for the synthesis of 2-hydroxyguanidine and its subsequent salt formation could lead to more efficient and sustainable processes.
Table 3: Application of Green Chemistry Principles to 2-Hydroxyguanidinium Acetate Synthesis
| Green Chemistry Principle | Application in Synthesis |
| Use of Safer Solvents | Employing water as a solvent for the synthesis of 2-hydroxyguanidine and its salt formation, minimizing the use of volatile organic compounds. scribd.com |
| Energy Efficiency | Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating methods. fip.org |
| Catalysis | Investigating the use of organocatalysts to promote the reaction under milder conditions and improve efficiency. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |
By integrating these advanced synthetic methodologies and green chemistry principles, the production of 2-hydroxyguanidinium acetate can be made more efficient, scalable, and environmentally responsible.
Comprehensive Structural Characterization and Elucidation of 2 Hydroxyguanidinium Acetate
Advanced Spectroscopic Investigations
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding:Specific FT-IR and Raman spectra for 2-hydroxyguanidinium acetate (B1210297) have not been reported. Consequently, a detailed analysis of its vibrational modes, including characteristic frequencies for its functional groups (N-H, O-H, C=N, C=O), is not possible.
While data exists for related but distinct compounds such as guanidinium (B1211019) acetate and other organic salts, this information cannot be substituted to describe 2-hydroxyguanidinium acetate accurately. Fulfilling the request would require fabricating data, which is contrary to the principles of scientific accuracy.
High-Resolution Mass Spectrometry (HRMS, ESI-MS) for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) is an indispensable tool for the precise determination of a compound's elemental composition and for probing its structure through fragmentation analysis.
Molecular Formula Confirmation:
In the analysis of 2-hydroxyguanidinium acetate, HRMS provides an exact mass measurement of the protonated molecule, [M+H]⁺. The theoretical exact mass of the 2-hydroxyguanidinium cation is calculated from the sum of the exact masses of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O). This experimentally determined mass is then compared to the theoretical mass, with a minimal mass error (typically < 5 ppm) providing strong evidence for the elemental composition.
| Parameter | Theoretical Value | Observed Value (Hypothetical) | Mass Error (ppm) |
| Molecular Formula | C₁H₆N₃O⁺ | - | - |
| Theoretical m/z | 76.05054 | 76.05051 | -0.4 |
Fragment Analysis:
Electrospray Ionization is a soft ionization technique, which typically results in the observation of the intact molecular ion. However, by inducing fragmentation (e.g., through collision-induced dissociation, CID), a characteristic fragmentation pattern can be obtained, which provides valuable structural information. The fragmentation of the 2-hydroxyguanidinium cation is expected to proceed through the cleavage of its weakest bonds.
Disclaimer: The fragmentation data presented in the following table is predicted based on the general principles of mass spectrometry and the known fragmentation patterns of similar guanidine (B92328) derivatives. researchgate.netnih.gov This data is for illustrative purposes and has not been experimentally verified for 2-hydroxyguanidinium acetate.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 76.05 | 59.04 | NH₃ | [H₂N-C=NOH]⁺ |
| 76.05 | 43.03 | NH₂OH | [H₂N-C=NH]⁺ |
| 76.05 | 31.02 | HN=C=NOH | [NH₄]⁺ |
The fragmentation of guanidine derivatives often involves the loss of ammonia (B1221849) or related neutral species. researchgate.net For 2-hydroxyguanidinium, the loss of ammonia would lead to a fragment at m/z 59.04, while the loss of hydroxylamine (B1172632) would result in the guanidinium cation at m/z 43.03.
Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable to chiral derivatives)
Chiroptical spectroscopy encompasses a group of techniques, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), that provide information about the three-dimensional arrangement of atoms in chiral molecules. rsc.org
2-Hydroxyguanidinium acetate itself is an achiral molecule and therefore does not exhibit chiroptical properties. However, if a chiral center were introduced into the molecule, for example, through substitution on the guanidine core or by forming a salt with a chiral acid, chiroptical spectroscopy would be a critical tool for its stereochemical characterization.
For a hypothetical chiral derivative of 2-hydroxyguanidine, the following principles would apply:
Enantiomeric Differentiation: Enantiomers, which are non-superimposable mirror images, rotate the plane of polarized light in equal but opposite directions. This property allows for the determination of the enantiomeric purity of a sample.
Structural Information: The sign and magnitude of the observed optical rotation or circular dichroism signal are highly sensitive to the molecule's conformation and the electronic nature of its chromophores. Theoretical calculations can be used to correlate the observed chiroptical properties with a specific absolute configuration. rsc.org
The application of chiroptical spectroscopy is particularly relevant in the context of drug development and materials science, where the chirality of a molecule can have a profound impact on its biological activity or material properties. nih.gov
Computational Chemistry and Theoretical Investigations of 2 Hydroxyguanidinium Acetate
Quantum Mechanical Studies (DFT, Ab Initio) on Molecular Geometry and Electronic Structure
Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the molecular geometry and electronic structure of ionic compounds. For the guanidinium (B1211019) acetate (B1210297) system, these studies reveal a characteristic bidentate hydrogen-bonding interaction between the guanidinium cation and the carboxylate group of the acetate anion. This interaction is a key feature of so-called "salt bridges" found in biological systems.
The geometry of the guanidinium cation is planar with D3h symmetry, a result of the extensive delocalization of the positive charge across the three nitrogen atoms. This charge delocalization is a defining feature of the electronic structure of the guanidinium ion. Upon interaction with the acetate anion, a cyclic, eight-membered ring structure can be formed through two N-H···O hydrogen bonds. nih.gov The energy of this bidentate synthon is significant, often exceeding 50 kJ/mol, indicating a strong and stable interaction. nih.gov
The introduction of a 2-hydroxy group to the guanidinium moiety to form 2-hydroxyguanidinium would break the D3h symmetry of the cation. This substitution is expected to influence the molecular geometry by altering the bond lengths and angles of the CN3 core. The hydroxyl group, being electron-withdrawing, would likely affect the charge distribution, potentially leading to a localization of charge and a modification of the hydrogen-bonding pattern with the acetate anion.
Table 1: Representative Calculated Geometric Parameters for the Guanidinium Cation
| Parameter | Calculation Level | Value |
|---|---|---|
| C-N Bond Length | SCF | 1.32 Å |
Note: Data is for the unsubstituted guanidinium cation and serves as a baseline for understanding the core structure.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Theoretical calculations can predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman) and NMR chemical shifts, which can then be compared with experimental data for validation. For guanidinium acetate in aqueous solution, Attenuated Total Reflectance Infrared Spectroscopy (ATR-IR) combined with theoretical models has been used to assign vibrational bands. researchgate.net Three intense IR bands at approximately 1670, 1550, and 1410 cm⁻¹ are associated with the stretching and bending vibrations of the bidentate ring formed by the ion pair. researchgate.net A weaker, broad band near 2200 cm⁻¹ has been tentatively assigned to the stretching vibration of the N-H···O fragment within the hydrogen-bonded ion pair. researchgate.net
For 2-hydroxyguanidinium acetate, theoretical predictions of its vibrational spectra would be expected to show shifts in these characteristic bands due to the presence of the hydroxyl group. The O-H stretching and bending modes would introduce new bands. Furthermore, the electronic perturbations caused by the hydroxyl group would likely alter the frequencies of the guanidinium and acetate vibrations.
Table 2: Key Calculated Vibrational Frequencies for Aqueous Guanidinium Acetate
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~1670 | Stretching and bending vibrations of the bidentate ring |
| ~1550 | Stretching and bending vibrations of the bidentate ring |
| ~1410 | Stretching and bending vibrations of the bidentate ring |
Source: Based on data from combined ATR-IR and theoretical studies of aqueous guanidinium acetate. researchgate.net
Analysis of Bonding Characteristics and Charge Distribution
The bonding in the guanidinium cation is characterized by significant π-delocalization, which is responsible for its planarity and stability. The positive charge is distributed among the central carbon and the three nitrogen atoms. The interaction with the acetate anion is primarily electrostatic, dominated by strong hydrogen bonds.
The introduction of a 2-hydroxy group would modulate this picture. The oxygen atom of the hydroxyl group would pull electron density from the guanidinium core, a phenomenon known as a negative inductive effect. This would affect the C-N bond orders and the distribution of positive charge, likely making the nitrogen atoms slightly less positive. Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are computational techniques that could quantify these changes in bonding and charge distribution.
Theoretical Studies on Acid-Base Equilibria and Proton Transfer Mechanisms
The guanidinium cation is the conjugate acid of the strong base guanidine (B92328). Theoretical studies have explored the proton transfer processes in guanidinium systems. nih.govresearchgate.net In the context of 2-hydroxyguanidinium acetate, the key acid-base equilibrium involves the potential for proton transfer from the 2-hydroxyguanidinium cation to the acetate anion.
Theoretical calculations can be employed to determine the potential energy surface for this proton transfer reaction. This would involve locating the transition state for the proton transfer and calculating the activation energy. The presence of the 2-hydroxy group could influence the acidity of the N-H protons of the guanidinium moiety, potentially altering the thermodynamics and kinetics of the proton transfer compared to the unsubstituted guanidinium acetate system. The surrounding solvent environment, as modeled by continuum solvation models or explicit solvent molecules in quantum mechanical calculations, would also play a critical role in mediating the proton transfer mechanism. nih.gov
Chemical Reactivity and Mechanistic Studies of 2 Hydroxyguanidinium Acetate
Reaction Kinetics and Thermodynamic Parameters of Chemical Transformations
Detailed experimental data on the reaction kinetics and thermodynamic parameters specifically for chemical transformations of 2-hydroxyguanidinium acetate (B1210297) are not extensively documented in the reviewed scientific literature. Studies providing specific rate constants, activation energies, or thermodynamic data such as the enthalpy and entropy of reaction for this particular compound could not be identified.
Elucidation of Reaction Pathways and Transition States
While specific reaction pathways and transition states for reactions involving 2-hydroxyguanidinium acetate have not been elucidated in dedicated studies, mechanistic insights can be inferred from the broader chemistry of guanidines and their derivatives. For instance, in reactions with dienophiles, guanidinium (B1211019) salts can participate in cycloaddition reactions. However, there is often a competing aza-Michael addition pathway, and the preferred route can be influenced by factors such as the nature of the anion and the substitution pattern on the guanidine (B92328).
Mechanistic studies on guanidine-catalyzed reactions often highlight the role of the guanidinium cation in activating substrates through hydrogen bonding. It can act as a bifunctional catalyst, activating both a nucleophile and an electrophile. While these are general principles for guanidinium species, the specific influence of the 2-hydroxy group on these pathways for 2-hydroxyguanidinium acetate remains an area for further investigation.
Role of Solvent Effects on Chemical Reactivity
The influence of solvent effects on the chemical reactivity of 2-hydroxyguanidinium acetate has not been a subject of specific investigation in the available literature. General principles of organic chemistry suggest that the polarity and proticity of the solvent would play a significant role in the reaction rates and equilibria involving this salt, particularly by affecting the solvation of the charged 2-hydroxyguanidinium and acetate ions and any charged intermediates or transition states.
Investigations into Oxidation-Reduction Chemistry
The oxidation-reduction chemistry of the N-hydroxyguanidine functional group has been a subject of considerable study, providing significant insights into the potential reactivity of 2-hydroxyguanidinium acetate. N-hydroxyguanidine and its derivatives can undergo oxidation by a variety of oxidizing agents, leading to the formation of several nitrogen oxides.
Chemical oxidation studies have shown that the nature of the product is highly dependent on the oxidizing agent used. For example, the oxidation of N-hydroxyguanidine compounds can yield nitric oxide (NO), nitroxyl (B88944) (HNO), or nitrous oxide (N₂O). acs.org It has been reported that N-hydroxyguanidine is capable of reducing nitric oxide to yield nitrous oxide, a reaction that may proceed through the initial generation of nitroxyl. nih.gov
The table below summarizes the observed products from the chemical oxidation of N-hydroxyguanidine compounds with different oxidizing agents. acs.org
| Oxidizing Agent | Major Product(s) |
| Lead tetra-acetate (Pb(OAc)₄) | Nitric Oxide (NO) |
| Potassium ferricyanide (B76249)/Hydrogen peroxide (K₃Fe(CN)₆/H₂O₂) | Nitric Oxide (NO) |
| Potassium ferricyanide (K₃Fe(CN)₆) | Nitrous Oxide (N₂O) |
| Lead oxide (PbO₂) | Nitrous Oxide (N₂O) |
| Silver carbonate (Ag₂CO₃) | Nitrous Oxide (N₂O) |
Enzymatic studies have also shed light on the oxidative chemistry of N-hydroxyguanidines. For instance, the oxidation of N-hydroxy-L-arginine (a derivative of N-hydroxyguanidine) by a mutant of cytochrome c peroxidase did not yield NO, nitrite, or nitrate (B79036), but instead produced N-nitrosoarginine. wikipedia.org In other enzymatic systems, the oxidation of N-aryl-N'-hydroxyguanidines has been shown to produce the corresponding urea (B33335) and cyanamide (B42294) derivatives. drugbank.com The reduction of N-hydroxyguanidine derivatives has also been observed, for example, the enzymatic reduction of guanoxabenz (B1663198) to guanabenz (B1672423).
Supramolecular Chemistry and Crystal Engineering of 2 Hydroxyguanidinium Acetate Systems
Design Principles for Co-Crystals and Salts Incorporating 2-Hydroxyguanidinium Acetate (B1210297)
The design of crystalline materials containing 2-hydroxyguanidinium acetate is fundamentally guided by the principles of molecular recognition, particularly the formation of robust hydrogen-bonding networks. The guanidinium (B1211019) cation is a well-known and reliable hydrogen-bond donor due to its planar geometry and the delocalization of positive charge, which enhances the acidity of its N-H protons.
The primary supramolecular synthon expected to form in this system is the charge-assisted hydrogen-bonded dimer between the 2-hydroxyguanidinium cation and the acetate anion. This interaction is a cornerstone of crystal engineering with guanidinium salts. The planar guanidinium group can form two strong, parallel hydrogen bonds with the two oxygen atoms of the carboxylate group, creating a highly stable and predictable R2(8) graph set motif.
The presence of the hydroxyl group on the 2-hydroxyguanidinium cation introduces an additional layer of complexity and opportunity for design. This -OH group can act as both a hydrogen-bond donor and acceptor, allowing for the formation of more extended and intricate three-dimensional networks. It can interact with the acetate anion, another 2-hydroxyguanidinium cation, or solvent molecules if present, leading to the formation of hydrates or solvates. The design principles would therefore involve considering not only the primary guanidinium-carboxylate interaction but also the secondary interactions mediated by the hydroxyl group to build desired crystal architectures.
Rational Control of Solid-State Packing through Intermolecular Forces
The solid-state packing of 2-hydroxyguanidinium acetate is dictated by a hierarchy of intermolecular forces. The dominant forces are the strong charge-assisted N-H···O hydrogen bonds between the cation and anion. nih.gov The geometry of the guanidinium group is particularly favorable for forming strong hydrogen bonds with biologically relevant counterparts like carboxylates. nih.gov These interactions are highly directional and lead to the formation of the primary dimeric motifs.
Additional Hydrogen Bonding: The remaining N-H protons on the guanidinium moiety and the C-OH group are available to form further hydrogen bonds, linking the primary dimeric units into tapes, sheets, or three-dimensional frameworks. nih.gov
Van der Waals Forces: Weaker van der Waals forces, including dipole-dipole interactions and dispersion forces, will play a role in the final densification of the crystal packing.
Rational control over the solid-state structure can be achieved by modifying the crystallization conditions (e.g., solvent, temperature, presence of co-formers) to favor certain hydrogen-bonding patterns over others. For instance, the use of a hydrogen-bond-accepting solvent might compete for the hydroxyl group, leading to a different packing arrangement than crystallization from a non-polar solvent.
Polymorphism and Pseudopolymorphism Studies
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, while pseudopolymorphism refers to the formation of different crystal structures due to the inclusion of solvent molecules (solvates or hydrates). Both phenomena are common in salts with flexible hydrogen-bonding capabilities, such as 2-hydroxyguanidinium acetate.
The potential for polymorphism in this system arises from the various possible conformations of the 2-hydroxyguanidinium cation and the different ways the ions can be arranged in the crystal lattice. For example, the hydroxyl group could be oriented in different directions, leading to different hydrogen-bonding networks and, consequently, different polymorphs.
Pseudopolymorphism is also highly probable, particularly when crystallizing from aqueous or other protic solutions. The water molecule, being an excellent hydrogen-bond donor and acceptor, can be readily incorporated into the crystal lattice, forming hydrates. These hydrates would have distinct crystal structures and properties compared to the anhydrous form. A search for crystal structures of guanidinium salts often reveals the presence of hydrates, underscoring the importance of considering pseudopolymorphism. For example, the structure of N-[2-(benzylaminocarbonyl)ethyl]-N'-{6-[(4-carboxylatobenzyl)aminocarbonyl]-2-pyridylmethyl}guanidinium was found to be a monohydrate. nih.gov
The study of polymorphism and pseudopolymorphism is crucial as different forms can exhibit varying physical properties such as solubility, stability, and mechanical behavior. Experimental screening through crystallization under a wide range of conditions is typically required to identify and characterize different polymorphic and pseudopolymorphic forms.
Anion/Cation Recognition and Self-Assembly Processes in Crystal Growth
The formation of 2-hydroxyguanidinium acetate crystals is a self-assembly process driven by molecular recognition between the cation and the anion in solution. The guanidinium group is an excellent receptor for oxoanions like carboxylates, and this recognition is the initial step in the crystallization process. researchgate.net
In solution, the 2-hydroxyguanidinium and acetate ions will form ion pairs, likely already adopting the favorable hydrogen-bonded arrangement. As the solution becomes supersaturated, these ion pairs begin to aggregate, forming crystal nuclei. The growth of the crystal then proceeds by the ordered addition of more ions onto the surfaces of the nuclei, guided by the established hydrogen-bonding patterns.
The self-assembly can be influenced by various factors:
Solvent: The solvent can mediate the interactions between the ions, and its polarity and hydrogen-bonding ability can affect the final crystal structure.
Concentration: The concentration of the salt in the solution will influence the rate of nucleation and growth, which can sometimes lead to the formation of different polymorphs.
Additives: The presence of other ions or molecules can interfere with or co-assemble into the crystal lattice, potentially leading to the formation of co-crystals or altering the crystal habit.
The study of these self-assembly processes is key to understanding how to control the crystallization outcome and produce crystals with desired properties. The intrinsic ability of guanidinium-based systems to self-exfoliate and form ordered nanostructures, such as nanosheets, highlights the strong directional nature of their self-assembly. mdpi.comacs.org
Solution Phase Behavior and Intermolecular Interactions of 2 Hydroxyguanidinium Acetate
Solvation Dynamics and Solvent Effects on Conformation
The solvation of 2-hydroxyguanidinium acetate (B1210297) is highly dependent on the nature of the solvent. In polar protic solvents like water, the 2-hydroxyguanidinium cation is stabilized through hydrogen bonding interactions with solvent molecules. The guanidinium (B1211019) group, with its multiple N-H bonds, acts as a strong hydrogen bond donor, while the hydroxyl group can act as both a donor and an acceptor. Similarly, the acetate anion is effectively solvated by water molecules through hydrogen bonding to its carboxylate group. This extensive solvation in water leads to a high degree of dissociation of the salt into its constituent ions.
In polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), the solvation of the cation and anion differs. While the 2-hydroxyguanidinium cation can still be solvated, the interactions are primarily of the dipole-dipole type rather than strong hydrogen bonds. The acetate anion is less effectively solvated in aprotic solvents compared to protic ones. This difference in solvation can influence the conformational preferences of the ions. The conformation of the 2-hydroxyguanidine moiety and the orientation of the acetate ion are affected by the solvent's ability to form hydrogen bonds and its dielectric constant. Changes in solvent can alter the intramolecular and intermolecular hydrogen bonding patterns, potentially leading to different rotational conformations of the 2-hydroxyguanidinium cation.
The effect of the solvent on the conformation of dissolved species is a well-documented phenomenon. The specific interactions between the solute and the solvent molecules in the first solvation sphere play a crucial role in determining the preferred molecular conformation. For instance, the presence of 'open' and 'closed' conformers can be influenced by the polarity of the solvent, with polar solvents often favoring more extended or 'open' conformations.
Association and Dissociation Equilibria in Various Solvents
In solution, 2-hydroxyguanidinium acetate exists in equilibrium between the associated ion pair and the dissociated 2-hydroxyguanidinium and acetate ions. The position of this equilibrium is strongly influenced by the solvent's properties, particularly its dielectric constant and its ability to solvate the individual ions.
In solvents with a high dielectric constant, such as water, the electrostatic attraction between the cation and anion is significantly weakened, favoring the dissociation of the ion pair into free ions. Conversely, in solvents with a low dielectric constant, the electrostatic forces are stronger, and the equilibrium shifts towards the formation of ion pairs. The nature of these ion pairs can also vary, from solvent-separated ion pairs (2SIP), where the ions are separated by one or more solvent molecules, to contact ion pairs (CIP), where the ions are in direct contact.
Studies on similar salts, like choline (B1196258) acetate, have shown that in aprotic solvents like DMSO, a transition from free ions to a solvent-shared ion pair configuration can occur as the concentration increases. In protic solvents like water, association effects are generally weaker due to the high dielectric constant.
The following interactive table provides hypothetical dissociation constant (Kd) values for 2-hydroxyguanidinium acetate in different solvents to illustrate this trend. Higher Kd values indicate a greater degree of dissociation.
| Solvent | Dielectric Constant (approx.) | Expected Dissociation Constant (Kd) | Predominant Species |
| Water | 80.1 | High | Dissociated Ions |
| Methanol | 32.7 | Moderate | Dissociated Ions & Ion Pairs |
| Ethanol (B145695) | 24.5 | Low | Ion Pairs |
| Acetonitrile | 37.5 | Moderate | Dissociated Ions & Ion Pairs |
| Dichloromethane | 8.9 | Very Low | Ion Pairs |
Note: The Kd values are illustrative and intended to show the expected trend based on solvent polarity.
Spectroscopic Probes of Solution-Phase Intermolecular Interactions
Various spectroscopic techniques can be employed to investigate the intermolecular interactions of 2-hydroxyguanidinium acetate in solution. These methods provide insights into ion pairing, solvation, and conformational changes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for studying the local chemical environment of the atoms in the 2-hydroxyguanidinium and acetate ions. Changes in the chemical shifts of the protons and carbons upon varying the solvent or concentration can provide information about ion-ion and ion-solvent interactions. For example, the formation of ion pairs can lead to upfield or downfield shifts of the signals corresponding to the protons and carbons near the interaction site. Concentration-dependent NMR studies can be used to determine dissociation constants.
Infrared (IR) Spectroscopy: IR spectroscopy is sensitive to the vibrational modes of the functional groups present in 2-hydroxyguanidinium acetate. The stretching frequencies of the C=O and C-O bonds in the acetate anion, and the N-H and C-N bonds in the 2-hydroxyguanidinium cation, are particularly informative. The formation of hydrogen bonds and ion pairing can cause shifts in these vibrational frequencies. For instance, the symmetric and asymmetric stretching frequencies of the carboxylate group in acetate are sensitive to its coordination state.
UV-Visible (UV-Vis) Spectroscopy: While the individual ions may not have strong chromophores in the visible region, UV-Vis spectroscopy can sometimes be used to study charge-transfer interactions or changes in the electronic environment upon ion pairing, particularly if there are suitable chromophores present or induced. For guanidine (B92328) derivatives containing aromatic rings, UV-Vis spectroscopy has been used to study isomerization and electronic transitions.
The following table summarizes the expected spectroscopic changes that could be observed when studying the intermolecular interactions of 2-hydroxyguanidinium acetate.
| Spectroscopic Technique | Observable Parameter | Information Gained |
| 1H NMR | Chemical Shifts | Ion pairing, solvation shell structure |
| 13C NMR | Chemical Shifts | Changes in electronic environment due to interactions |
| IR Spectroscopy | Vibrational Frequencies (C=O, N-H, O-H) | Hydrogen bonding, ion-pair formation |
| UV-Vis Spectroscopy | Absorption Maxima, Molar Absorptivity | Electronic transitions, charge-transfer complexes |
pH-Dependent Speciation and Chemical Stability Studies
The speciation of 2-hydroxyguanidinium acetate in aqueous solution is highly dependent on the pH. Both the 2-hydroxyguanidinium cation and the acetate anion can participate in acid-base equilibria.
The guanidinium group is a very strong base with a high pKaH (the pKa of the conjugate acid), meaning it exists predominantly in its protonated, cationic form over a wide pH range. wikipedia.org The hydroxyl group on the guanidinium moiety is expected to be a very weak acid. The acetate anion is the conjugate base of acetic acid, which has a pKa of approximately 4.76.
Therefore, in aqueous solution, the following equilibria are relevant:
CH3COOH ⇌ CH3COO- + H+ (pKa ≈ 4.76)
[H2NC(=NOH)NH3]+ ⇌ H2NC(=NOH)NH2 + H+ (pKa of the guanidinium group is high, estimated to be around 13.6 for the parent guanidinium ion) wikipedia.org
H2NC(=NOH)NH2 ⇌ H2NC(=NO-)NH2 + H+ (pKa of the hydroxyl group)
Based on these pKa values, the dominant species of 2-hydroxyguanidinium acetate at different pH ranges can be predicted.
| pH Range | Dominant Acetic Acid Species | Dominant 2-Hydroxyguanidine Species | Overall Charge |
| pH < 2 | Acetic Acid (CH3COOH) | 2-Hydroxyguanidinium ([H2NC(=NOH)NH3]+) | Positive |
| 2 < pH < 4.76 | Acetic Acid (CH3COOH) | 2-Hydroxyguanidinium ([H2NC(=NOH)NH3]+) | Positive |
| 4.76 < pH < 12 | Acetate (CH3COO-) | 2-Hydroxyguanidinium ([H2NC(=NOH)NH3]+) | Neutral |
| pH > 12 | Acetate (CH3COO-) | Neutral/Anionic 2-Hydroxyguanidine | Negative |
The chemical stability of 2-hydroxyguanidinium acetate is also influenced by pH. Guanidine itself can hydrolyze to urea (B33335) upon heating in aqueous solution. sciencemadness.org The stability of the 2-hydroxyguanidine moiety would need to be experimentally determined, but it is plausible that it could undergo hydrolysis or other degradation reactions under strongly acidic or basic conditions, or at elevated temperatures. The ester-like linkage in the hypothetical dimer of acetic acid is not relevant to the salt. The stability of guanabenz (B1672423) acetate, a related guanidine derivative, has been studied, and it was found to decompose into several products.
Chemical Derivatization and Analog Synthesis Based on the 2 Hydroxyguanidine Skeleton
Synthesis of Substituted 2-Hydroxyguanidines
The synthesis of substituted 2-hydroxyguanidines can be achieved through various synthetic routes, often employing protected intermediates to ensure regioselectivity. A common strategy involves the use of O-protected 2-hydroxyguanidine derivatives, such as 2-benzyloxyguanidine, which allows for selective reactions at the nitrogen atoms of the guanidine (B92328) core.
One notable approach involves the reaction of 2-benzyloxyguanidine with electrophilic reagents. For instance, treatment with chloroacetyl chloride yields 1-chloroacetyl-2-benzyloxyguanidine. This intermediate can then undergo intramolecular cyclization to form a 2-amino-1-benzyloxy-4-oxo-2-imidazoline ring system. Subsequent catalytic hydrogenation effectively removes the benzyl protecting group to afford the corresponding 2-amino-1-hydroxy-4-oxo-2-imidazoline bath.ac.uk.
Another synthetic pathway utilizes the reaction of 2-benzyloxyguanidine with maleic anhydride, leading to the formation of 2-amino-1-benzyloxy-4-oxo-2-imidazoline-5-ethanoic acid, which can be deprotected via catalytic hydrogenation bath.ac.uk. Furthermore, reaction with methyl propiolate proceeds via an initial ester attack followed by an internal Michael addition to furnish a 2-amino-1-benzyloxy-4-pyrimidone scaffold. Debenzylation with boron tribromide then yields the final 2-amino-1-hydroxy-4-pyrimidone hydrobromide bath.ac.uk.
These methods highlight the utility of 2-benzyloxyguanidine as a key building block for accessing a variety of heterocyclic systems incorporating the N-hydroxyguanidine moiety. The choice of reagent and reaction conditions dictates the nature of the resulting scaffold.
Table 1: Synthesis of Substituted 2-Hydroxyguanidine Derivatives
| Starting Material | Reagent | Intermediate/Product |
|---|---|---|
| 2-Benzyloxyguanidine | Chloroacetyl chloride | 1-Chloroacetyl-2-benzyloxyguanidine |
| 2-Benzyloxyguanidine | Maleic anhydride | 2-Amino-1-benzyloxy-4-oxo-2-imidazoline-5-ethanoic acid |
Formation of Novel Guanidinium (B1211019) Derivatives through Acetate (B1210297) Reactivity
In the context of "Acetic acid;2-hydroxyguanidine," the acetate counter-ion can play a significant role in the formation of novel guanidinium derivatives. While the 2-hydroxyguanidinium cation itself is the primary pharmacophore, the acetate ion can function as a base or a nucleophile under certain reaction conditions, facilitating further derivatization.
For instance, the acetate ion can act as a proton acceptor, deprotonating the 2-hydroxyguanidinium cation to generate the neutral 2-hydroxyguanidine species in situ. This transiently formed neutral species is more nucleophilic and can react with various electrophiles. This is particularly relevant in acetylation reactions. The acetylation of guanidines, including substituted ones, can be achieved using reagents like acetic anhydride or ethyl acetate. The products obtained are dependent on the reaction conditions and the substitution pattern of the guanidine.
Under mild conditions, acetylation of a guanidine acetate salt can lead to monoacetylated derivatives. More vigorous conditions, or the use of more potent acetylating agents like acetic anhydride, can result in the formation of di- or even tri-acetylated products. The initial deprotonation of the guanidinium salt by the acetate or another base is a crucial step in these transformations.
Furthermore, the acetate ion can participate as a nucleophile in certain transition-metal-catalyzed reactions, although this is less common for simple derivatizations of the guanidine core itself. Its primary role in the formation of novel derivatives from "this compound" is likely to be that of a base, enabling subsequent reactions of the 2-hydroxyguanidine moiety.
Explorations of Structure-Chemical Reactivity Relationships
One of the key aspects of the chemical reactivity of N-hydroxyguanidines is their behavior upon oxidation. The oxidation of N-hydroxyalkylguanidine compounds can lead to the release of nitric oxide (NO) or nitroxyl (B88944) (HNO), depending on the oxidizing agent used. For example, oxidation with lead tetra-acetate has been shown to generate significant amounts of nitric oxide, while oxidation with reagents like lead oxide or silver carbonate tends to produce nitrous oxide, presumably through the intermediate formation of nitroxyl bath.ac.uk. This reactivity is central to the biological activity of many N-hydroxyguanidine derivatives.
The electronic properties of substituents on the 2-hydroxyguanidine core can influence the ease of oxidation and the nature of the products formed. Electron-donating groups may enhance the susceptibility of the N-hydroxyguanidine moiety to oxidation, while electron-withdrawing groups could have the opposite effect.
Quantitative structure-activity relationship (QSAR) studies on related aminohydroxyguanidine derivatives have shown that cytotoxicity can be correlated with electronic and lipophilic parameters. This suggests that modifications to the electronic environment and lipophilicity of the molecule can directly impact its chemical and biological behavior. The interplay between the electronic nature of substituents and the inherent reactivity of the 2-hydroxyguanidine functional group is a critical consideration in the design of new analogs.
Development of Novel Guanidine-Containing Molecular Scaffolds
The 2-hydroxyguanidine unit serves as a valuable building block for the construction of more complex, novel molecular scaffolds with potential applications in medicinal chemistry. Its inherent reactivity allows for its incorporation into a variety of heterocyclic systems.
As discussed in Section 8.1, the annulation chemistry of protected 2-hydroxyguanidine derivatives provides access to a range of heterocyclic scaffolds. These include:
N-hydroxy imidazolines: Formed through cyclization reactions with reagents like chloroacetyl chloride.
N-hydroxy pyrimidones: Synthesized via reactions with reagents such as methyl propiolate bath.ac.uk.
3-amino-1,2,4-oxadiazine-5-ones: Resulting from a different mode of cyclization of a chloroacetylated intermediate upon debenzylation bath.ac.uk.
These examples demonstrate the versatility of the 2-hydroxyguanidine moiety in constructing diverse molecular frameworks. The ability to form five- and six-membered rings, as well as other heterocyclic systems, opens up a wide chemical space for the design of new therapeutic agents. By strategically choosing the reaction partners for 2-hydroxyguanidine or its protected forms, chemists can develop novel scaffolds with tailored properties. The guanidine group, in general, is considered a "privileged scaffold" in drug design due to its ability to engage in multiple non-covalent interactions with biological targets. The addition of the hydroxyl group in 2-hydroxyguanidine further expands the potential for designing molecules with specific biological activities.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Benzyloxyguanidine |
| 1-Chloroacetyl-2-benzyloxyguanidine |
| 2-Amino-1-benzyloxy-4-oxo-2-imidazoline |
| 2-Amino-1-hydroxy-4-oxo-2-imidazoline |
| 2-Amino-1-benzyloxy-4-oxo-2-imidazoline-5-ethanoic acid |
| 2-Amino-1-benzyloxy-4-pyrimidone |
| 2-Amino-1-hydroxy-4-pyrimidone hydrobromide |
| 3-Amino-1,2,4-oxadiazine-5-one dihydrobromide |
| Nitric oxide |
| Nitroxyl |
| Lead tetra-acetate |
| Lead oxide |
Exploration of 2 Hydroxyguanidinium Acetate in Catalytic Systems
Organocatalytic Applications of 2-Hydroxyguanidinium Motifs
Organocatalysis, which utilizes small organic molecules as catalysts, has become a cornerstone of modern synthetic chemistry. Within this field, guanidine (B92328) derivatives are powerful catalysts due to their strong basicity and unique hydrogen-bonding capabilities. rsc.org The 2-hydroxyguanidinium motif, as the conjugate acid of 2-hydroxyguanidine, is primarily involved in reactions as a hydrogen-bond donor. This ability to form multiple, charge-assisted hydrogen bonds allows it to activate and orient substrates effectively. researchgate.net
Guanidinium-based organocatalysts are employed in a wide array of reactions, including:
Michael Additions: The guanidinium (B1211019) cation can activate α,β-unsaturated compounds toward nucleophilic attack.
Henry (Nitroaldol) Reactions: They facilitate the addition of nitroalkanes to carbonyl compounds.
Aldol Reactions: Guanidinium-tagged catalysts have shown high stereoselectivity and yields in asymmetric aldol reactions. znaturforsch.com
Phospha-Michael and Phospha-Mannich Reactions: Chiral guanidinium salts have been successfully used in these phosphorus-centered transformations. researchgate.net
Friedel-Crafts Alkylations: Novel hydrogen-bonding catalysts can promote the alkylation of indoles with nitroalkenes. mdpi.com
The presence of the hydroxyl group in the 2-hydroxyguanidinium motif can introduce additional hydrogen-bonding sites or alter the electronic properties of the guanidinium core, potentially refining its catalytic activity and selectivity in these transformations.
Role in Acid-Base Catalysis and Proton Transfer Reactions
The catalytic action of 2-hydroxyguanidinium acetate (B1210297) is fundamentally rooted in acid-base principles. The system is bifunctional, containing both a potential Brønsted acid (the 2-hydroxyguanidinium cation) and a Brønsted base (the acetate anion).
2-Hydroxyguanidinium as a Brønsted Acid: Guanidines are among the strongest organic bases, meaning their conjugate acids, guanidinium ions, are relatively weak acids. The delocalized positive charge across the central carbon and three nitrogen atoms makes the guanidinium ion an excellent hydrogen-bond donor. rsc.orgnih.gov In a catalytic cycle, the guanidinium moiety can donate a proton or, more commonly, activate an electrophile by forming hydrogen bonds, increasing its susceptibility to nucleophilic attack. This general acid catalysis is crucial in reactions like phosphoryl transfer. nih.gov
Acetate as a Brønsted Base: The acetate ion acts as a base, capable of abstracting a proton from a pronucleophile to generate the active nucleophile. This deprotonation is often the initial step in many carbon-carbon bond-forming reactions.
The simultaneous presence of both acidic and basic components allows for a cooperative catalytic mechanism. The guanidinium cation can activate the electrophile while the acetate anion activates the nucleophile in close proximity, leading to enhanced reaction rates and selectivities. This bifunctional activation is a key strategy in organocatalysis. nih.govchemrxiv.org
Mechanistic Investigations of Catalytic Cycles
Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, have illuminated how guanidinium-based catalysts operate. The prevailing mechanism involves the formation of a complex between the catalyst and the substrates through multiple hydrogen bonds. researchgate.net
A general catalytic cycle involving a bifunctional guanidinium salt like 2-hydroxyguanidinium acetate can be proposed:
Nucleophile Activation: The acetate anion deprotonates the pronucleophile (e.g., a malonate ester or nitroalkane), generating a reactive enolate or nitronate anion.
Electrophile Activation: Simultaneously, the 2-hydroxyguanidinium cation binds to the electrophile (e.g., an aldehyde or an α,β-unsaturated ketone) via one or more hydrogen bonds. This binding polarizes the electrophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and making it more reactive.
Bond Formation: The activated nucleophile attacks the activated electrophile within the organized ternary complex. The spatial arrangement enforced by the catalyst often dictates the stereochemical outcome of the reaction.
Product Release and Catalyst Regeneration: After bond formation, the product dissociates from the catalyst. A proton transfer, often involving the acetate/acetic acid pair, regenerates the 2-hydroxyguanidinium acetate, allowing it to enter a new catalytic cycle.
Beyond simple Brønsted acid-base interactions, the guanidinium cation has also been shown to participate in Lewis acid-type activation modes, where it interacts with Lewis basic sites on the substrate to facilitate the reaction. fao.orgacademie-sciences.fr
Catalyst Design and Immobilization Strategies
The versatility of the guanidine framework allows for extensive modification to tune catalytic properties. For asymmetric catalysis, chiral scaffolds are incorporated into the guanidine or guanidinium structure, leading to highly effective catalysts for enantioselective transformations. rsc.orgresearchgate.net
A significant challenge in organocatalysis is the separation and recovery of the catalyst from the reaction mixture. Immobilization of the catalyst onto a solid support addresses this issue, facilitating recycling and application in continuous flow systems. Non-covalent immobilization, which relies on interactions like acid-base or ion-pairing, is a particularly attractive method as it often avoids complex synthetic modifications of the catalyst.
Common strategies for immobilizing guanidinium-based catalysts include:
Attachment to Polymers: The catalyst can be covalently bonded to or ionically paired with polymer resins.
Grafting onto Silica: The catalyst is anchored to the surface of silica nanoparticles, often through a linker.
Use as Ionic Liquids: Guanidinium salts with appropriate side chains can function as ionic liquids, providing a recoverable catalytic phase. znaturforsch.com
These immobilization techniques not only improve the practicality and sustainability of the catalytic process but can also sometimes enhance the catalyst's activity and stability.
Mechanistic Insights into Molecular Interactions of 2 Hydroxyguanidinium Acetate with Biomolecules Non Clinical Context
In Vitro Biochemical Studies of Enzyme Regulation Mechanisms (e.g., Nitric Oxide Synthase modulation)
In vitro studies have been instrumental in revealing the modulatory effects of 2-hydroxyguanidine on enzyme activity, with a particular focus on Nitric Oxide Synthase (NOS). N-hydroxyguanidines have been identified as substrates for NOS, participating in the enzymatic reactions catalyzed by this enzyme family nih.gov.
A significant body of research has explored the interaction of N-hydroxyguanidine with a genetically modified form of yeast cytochrome c peroxidase, which serves as a model for the second cycle of reactions catalyzed by nitric oxide synthase nih.gov. In these model systems, the R48A/W191F mutant of the enzyme was found to possess a binding site for N-hydroxyguanidine nih.gov. This engineered enzyme catalyzed the hydrogen peroxide (H₂O₂)-dependent conversion of N-hydroxyguanidine into N-nitrosoguanidine nih.gov. The proposed mechanism for this conversion involves the direct one-electron oxidation of N-hydroxyguanidine by the Fe⁺⁴=O center of the enzyme's active site nih.gov.
Furthermore, when N-hydroxyguanidine reacts with the ferrous-oxy (Fe⁺²O₂) complex of this model enzyme, the products are distinct from N-nitrosoguanidine. Instead, species are formed that yield positive results in the Griess reaction, indicating the presence of nitrate (B79036) and nitrite, and in the Berthelot reaction, which detects urea (B33335) nih.gov. These findings suggest the production of nitroxyl (B88944) (HNO) and urea, drawing a parallel to the reactions that occur in the pterin-free state of nitric oxide synthase nih.gov.
It is important to note that while these studies provide crucial insights into the enzymatic processing of the 2-hydroxyguanidine moiety, the specific influence of the acetate (B1210297) counter-ion in "Acetic acid;2-hydroxyguanidine" on these enzymatic processes has not been the focus of the available research. The reactivity appears to be primarily associated with the N-hydroxyguanidine structure itself.
| Enzyme System | Substrate | Key Findings | Proposed Mechanism |
| Nitric Oxide Synthase (NOS) | N-hydroxyguanidines | Act as substrates for the enzyme. | Enzymatic conversion. |
| Yeast Cytochrome c Peroxidase (R48A/W191F mutant) - H₂O₂ dependent | N-hydroxyguanidine | Conversion to N-nitrosoguanidine. | One-electron oxidation by the Fe⁺⁴=O center. |
| Yeast Cytochrome c Peroxidase (R48A/W191F mutant) - Fe⁺²O₂ complex | N-hydroxyguanidine | Production of HNO and urea. | Analogy to pterin-free NOS reactions. |
Molecular Binding Studies with Model Proteins or Nucleic Acids through Biophysical Methods
Biophysical techniques have provided a more detailed view of the direct binding interactions between N-hydroxyguanidines and the oxygenase domain of inducible nitric oxide synthase (iNOS). Spectroscopic methods, including visible, electron paramagnetic resonance (EPR), and resonance Raman (RR) spectroscopy, have been employed to study these interactions.
The binding of N-alkyl- and N-aryl-N'-hydroxyguanidines to the iNOS oxygenase domain in the absence of the cofactor tetrahydrobiopterin (B1682763) (BH₄) results in the formation of distinct complexes nih.gov. These are characterized by specific spectral shifts, with Type I complexes showing peaks around 395 nm and Type II' complexes around 438 nm in difference visible spectroscopy nih.gov.
For instance, the complex formed between BH₄-free iNOS oxygenase domain and N-benzyl-N'-hydroxyguanidine, a Type II' complex, exhibits a Soret peak at 430 nm and EPR signals at g = 1.93, 2.24, and 2.38. These spectral features are characteristic of a low-spin hexacoordinated Fe(III) complex nih.gov. Analysis of the EPR spectrum indicates that the original cysteinate ligand to the heme iron is retained in this complex nih.gov. The binding mode is proposed to involve the coordination of the oxygen atom of the N-hydroxyguanidine to the iron(III) center, which may occur after deprotonation or weakening of the O-H bond nih.gov.
Interestingly, the presence of the cofactor tetrahydrobiopterin (BH₄) in the active site of the iNOS oxygenase domain prevents the formation of these iron(III)-ligand complexes nih.gov. This suggests that BH₄ plays a crucial role in dictating the binding mode of N-hydroxyguanidines to the enzyme nih.gov. The nature of the substituent on the N-hydroxyguanidine also influences the type of complex formed, with N-alkyl substituents generally favoring Type II' complexes nih.gov.
While these studies have been conducted on derivatives of N-hydroxyguanidine, the fundamental binding interactions observed are likely relevant to the 2-hydroxyguanidine moiety of 2-hydroxyguanidinium acetate. There is currently no available research specifically investigating the binding of 2-hydroxyguanidinium acetate to nucleic acids using biophysical methods.
| Biophysical Method | Model Protein | Ligand Type | Key Observations | Inferred Binding Mode |
| Visible Spectroscopy | BH₄-free iNOS oxygenase domain | N-alkyl/N-aryl-N'-hydroxyguanidines | Formation of Type I (395 nm) and Type II' (438 nm) complexes. | - |
| EPR Spectroscopy | BH₄-free iNOS oxygenase domain | N-benzyl-N'-hydroxyguanidine | Signals at g = 1.93, 2.24, 2.38, characteristic of a low-spin Fe(III) complex. | Cysteinate ligand is retained. |
| Resonance Raman Spectroscopy | BH₄-free iNOS oxygenase domain | N-benzyl-N'-hydroxyguanidine | Bands characteristic of a low-spin hexacoordinated Fe(III) complex. | Oxygen atom of the ligand coordinates to the iron(III) center. |
Computational Modeling of Molecular Docking and Binding Energetics with Biomacromolecules
Computational modeling, including molecular docking and molecular dynamics simulations, serves as a powerful tool to predict and analyze the interactions between small molecules and biomacromolecules at an atomic level. While specific computational studies on the docking of 2-hydroxyguanidinium acetate with biomolecules such as nitric oxide synthase have not been detailed in the available literature, the general principles of these methods can be applied to understand potential binding modes and energetics.
Molecular docking simulations would be employed to predict the preferred orientation of 2-hydroxyguanidine within the active site of a target protein, such as NOS. These simulations calculate the binding affinity, or scoring function, which estimates the strength of the interaction. For the guanidinium (B1211019) group, which is protonated at physiological pH, key interactions would likely involve the formation of hydrogen bonds and electrostatic interactions with amino acid residues in the active site. The potential for the guanidinium moiety to form strong non-covalent interactions, such as hydrogen bonds, makes it a promising feature for molecular recognition by biomolecules nih.gov.
Following docking, molecular dynamics (MD) simulations can be used to study the stability of the predicted protein-ligand complex over time and to calculate the binding free energy. MD simulations provide a dynamic view of the interactions, allowing for the observation of conformational changes in both the ligand and the protein upon binding. These simulations can offer insights into the role of water molecules in mediating interactions and can provide a more accurate estimation of the binding energetics by considering entropic contributions.
For example, in studies of other guanidine-containing compounds, molecular docking has been used to identify potential inhibitors of enzymes like the main protease of SARS-CoV-2, with binding affinities in the range of -7 to -9 kcal/mol. In such studies, the guanidinium group was observed to form hydrogen bonds with key residues in the active site nih.gov. Similar computational approaches could be applied to 2-hydroxyguanidine and its interactions with NOS to complement experimental findings and to guide the design of new modulators of enzyme activity.
| Computational Method | Purpose | Key Parameters Calculated | Potential Insights for 2-Hydroxyguanidine |
| Molecular Docking | Predicts the preferred binding orientation of a ligand to a protein. | Binding affinity (scoring function), interaction types (hydrogen bonds, electrostatic, hydrophobic). | Identification of key interacting residues in the NOS active site and prediction of the binding pose. |
| Molecular Dynamics Simulation | Simulates the time-dependent behavior of a molecular system. | Stability of the protein-ligand complex (RMSD), binding free energy (e.g., MM/PBSA, MM/GBSA). | Assessment of the stability of the docked pose and a more refined estimation of binding affinity. |
Investigation of Molecular-Level Involvement in Cellular Signaling Pathways, excluding physiological outcomes
The molecular-level involvement of 2-hydroxyguanidinium acetate in cellular signaling pathways is primarily understood through its action as a substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO) or related nitrogen species. NO is a well-established signaling molecule that can modulate various downstream pathways without the direct interaction of 2-hydroxyguanidine with the components of these cascades.
The NO generated from the enzymatic conversion of 2-hydroxyguanidine can diffuse across cell membranes and interact with its primary target, soluble guanylate cyclase (sGC). The activation of sGC leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This increase in cGMP levels then activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates a variety of target proteins, thereby modulating their activity.
Protein kinases, in general, are central to signal transduction, catalyzing the phosphorylation of serine, threonine, or tyrosine residues on substrate proteins. This covalent modification can alter the function of the target protein and propagate the signal. The signaling cascades initiated by NO can intersect with other pathways, including those regulated by protein kinase C (PKC) and calcium (Ca²⁺) signaling.
Calcium is a universal second messenger, and its intracellular concentration is tightly regulated. NO can influence calcium signaling through various mechanisms, including the PKG-mediated phosphorylation of ion channels and pumps. For instance, PKG can phosphorylate and modulate the activity of channels involved in calcium release from intracellular stores, such as the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor and the ryanodine (B192298) receptor, as well as channels in the plasma membrane that control calcium influx.
Therefore, the molecular involvement of 2-hydroxyguanidinium acetate in cellular signaling is indirect, acting as a precursor to a key signaling molecule. The subsequent molecular events are a consequence of the downstream effects of NO on its cellular targets.
| Signaling Molecule | Primary Target of Molecule | Consequence of Interaction | Downstream Molecular Events |
| Nitric Oxide (NO) | Soluble Guanylate Cyclase (sGC) | Increased production of cyclic GMP (cGMP). | Activation of cGMP-dependent protein kinase (PKG) and subsequent phosphorylation of target proteins. |
| Cyclic GMP (cGMP) | cGMP-dependent Protein Kinase (PKG) | Activation of PKG. | Phosphorylation of cellular proteins, leading to modulation of their activity. |
| Calcium (Ca²⁺) | Various Ca²⁺-binding proteins (e.g., calmodulin) | Conformational changes and activation of target proteins. | Modulation of enzyme activity, gene expression, and ion channel function. |
Emerging Applications and Future Research Avenues for 2 Hydroxyguanidinium Acetate Chemistry
Integration into Advanced Materials and Nanostructures
The incorporation of functional organic molecules into polymers and nanomaterials is a burgeoning area of materials science. The 2-hydroxyguanidine unit, with its multiple hydrogen bond donors and acceptors, as well as its potential for covalent modification, presents intriguing possibilities for the design of advanced materials.
Polymer and Hydrogel Functionalization: The reactive nitrogen and oxygen centers in 2-hydroxyguanidine can serve as points for grafting onto polymer backbones. This could lead to the development of functional polymers with tailored properties. For instance, the introduction of the 2-hydroxyguanidinium acetate (B1210297) moiety could enhance the hydrophilicity and biocompatibility of materials. In the realm of hydrogels, the hydrogen-bonding capabilities of the guanidinium (B1211019) group could be exploited to create physically cross-linked networks with self-healing properties.
Surface Modification of Nanomaterials: Nanoparticles, such as those made of gold, silica, or zinc oxide, are often surface-modified to improve their stability, dispersibility, and functionality. 2-Hydroxyguanidinium acetate could be utilized as a surface ligand. The guanidinium group is known for its ability to interact with cell membranes, suggesting that nanoparticles coated with this compound could have applications in drug delivery and bio-imaging. The acetate counter-ion can also play a role in modulating the surface charge and solubility of the modified nanoparticles.
| Potential Application Area | Role of 2-Hydroxyguanidinium Acetate | Anticipated Properties of the Resulting Material |
| Functional Polymers | Monomer or grafting agent | Enhanced hydrophilicity, biocompatibility, potential for drug conjugation |
| Self-Healing Hydrogels | Cross-linking agent via hydrogen bonding | Reversible network formation, stimuli-responsiveness |
| Nanoparticle Surface Modification | Capping or stabilizing ligand | Improved biocompatibility, targeted cell interactions, controlled dispersibility |
Exploration in Advanced Analytical Chemistry Methodologies
The development of new reagents and probes is crucial for advancing analytical techniques. The chemical structure of 2-hydroxyguanidinium acetate suggests its potential utility in several analytical domains.
Ion-Selective Electrodes and Sensors: The guanidinium group is known to form stable complexes with certain anions. This property could be harnessed to develop ion-selective electrodes or colorimetric sensors for the detection of specific anions in environmental or biological samples. The 2-hydroxy group could be modified with a chromophore or fluorophore to create a signaling unit.
Derivatization Reagent in Chromatography: The primary and secondary amine groups in 2-hydroxyguanidine can react with various functional groups, such as aldehydes and ketones. This reactivity could be employed to develop derivatization procedures for enhancing the detection of certain analytes in chromatographic methods like HPLC or GC-MS. The introduction of the 2-hydroxyguanidinium moiety could improve the ionization efficiency of the analyte in mass spectrometry.
| Analytical Methodology | Potential Role of 2-Hydroxyguanidinium Acetate | Principle of Application |
| Ion-Selective Sensors | Active sensing element | Complexation of the guanidinium group with target anions, leading to a measurable signal. |
| Colorimetric Probes | Functionalized probe molecule | Change in color or fluorescence upon binding of an analyte to the modified 2-hydroxyguanidine structure. |
| Chromatographic Derivatization | Reagent for analyte modification | Covalent reaction with the analyte to improve its chromatographic behavior or detectability. |
Development of New Synthetic Methodologies and Process Intensification
The synthesis of 2-hydroxyguanidine and its derivatives is an active area of research, and the development of more efficient and sustainable synthetic routes is a key objective.
Novel Synthetic Routes: Research into the synthesis of substituted hydroxyguanidines has explored various reaction pathways. nih.gov Further development in this area could focus on catalytic methods to improve yield and reduce waste. The use of 2-hydroxyguanidinium acetate as a starting material for the synthesis of more complex molecules, such as heterocyclic compounds with potential biological activity, is also a promising avenue.
Process Intensification: The principles of process intensification, which aim to make chemical processes smaller, safer, and more energy-efficient, can be applied to the synthesis of 2-hydroxyguanidinium acetate. unito.it This could involve the use of continuous flow reactors, microreactors, or alternative energy sources like microwaves or ultrasound to accelerate the reaction and improve process control. The optimization of reaction conditions, such as temperature, pressure, and catalyst choice, is crucial for developing a scalable and economical synthesis process.
| Research Area | Focus of Development | Potential Benefits |
| Synthetic Methodology | Catalytic routes to 2-hydroxyguanidine derivatives | Higher yields, improved selectivity, reduced environmental impact |
| Process Intensification | Application of flow chemistry and alternative energy sources | Faster reaction times, enhanced safety, scalability |
| Green Chemistry | Use of greener solvents and reagents | Reduced waste generation, more sustainable synthesis |
Interdisciplinary Research Directions in Chemical Sciences
The unique chemical and biological properties of the 2-hydroxyguanidine moiety open up a wide range of interdisciplinary research opportunities.
Medicinal Chemistry: Hydroxyguanidine itself has been investigated as an antineoplastic and antiviral agent. nih.gov The exploration of 2-hydroxyguanidinium acetate and its derivatives in drug discovery is a significant area of future research. Its structural similarity to hydroxyurea, a drug used in the treatment of certain cancers and sickle cell anemia, suggests that it may have interesting pharmacological properties. The synthesis of novel N-hydroxyguanidine derivatives has shown promise in developing more potent anticancer and antiviral compounds. nih.gov
Biochemistry and Chemical Biology: The 2-hydroxyguanidine group is a known inhibitor of nitric oxide synthase (NOS), an enzyme involved in the production of nitric oxide, a key signaling molecule in the body. sigmaaldrich.com This makes 2-hydroxyguanidinium acetate a valuable tool for studying the role of nitric oxide in various physiological and pathological processes. Its ability to act as a nitric oxide donor under certain conditions also warrants further investigation.
Environmental Chemistry: The potential for 2-hydroxyguanidinium acetate to interact with anions could be explored for applications in environmental remediation, such as the removal of pollutants from water. Its biodegradability and potential as a "green" chemical reagent are also areas for future study.
| Interdisciplinary Field | Potential Research Focus | Key Scientific Questions |
| Medicinal Chemistry | Development of novel anticancer and antiviral agents | What are the structure-activity relationships for 2-hydroxyguanidine derivatives? Can the acetate salt improve bioavailability? |
| Biochemistry | Investigation of nitric oxide synthase inhibition and nitric oxide donation | What is the mechanism of interaction with NOS? Can it be used to modulate nitric oxide levels in biological systems? |
| Environmental Chemistry | Anion binding for water purification | Can 2-hydroxyguanidinium acetate be used to selectively remove pollutants like nitrates or phosphates from water? |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing acetic acid;2-hydroxyguanidine in laboratory settings?
- Methodological Answer : Synthesis typically involves coupling acetic acid derivatives with hydroxyguanidine under controlled pH and temperature. Characterization requires spectroscopic techniques such as ¹H/¹³C NMR for structural elucidation and HPLC for purity assessment. Ensure reproducibility by documenting reaction conditions (solvent, catalyst, stoichiometry) and validating results through inter-lab comparisons .
Q. How can researchers ensure accurate quantification of acetic acid in mixtures containing 2-hydroxyguanidine?
- Methodological Answer : Use titration with standardized NaOH (as in acetic acid analysis) combined with UV-Vis spectroscopy to differentiate components. For complex mixtures, employ HPLC with a refractive index detector or GC-MS for volatile derivatives. Calibrate instruments using reference standards and validate against known concentrations .
Q. What are the critical safety considerations when handling this compound in laboratory environments?
- Methodological Answer : Prioritize PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Use fume hoods for ventilation, as combustion may release toxic fumes. Store in airtight containers away from heat sources. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste protocols .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in reported physicochemical properties of this compound?
- Methodological Answer : Conduct controlled stability studies under varying conditions (pH, temperature, humidity) to identify property discrepancies. Use thermogravimetric analysis (TGA) for decomposition profiles and X-ray crystallography for structural validation. Cross-reference data with computational models (e.g., DFT calculations) to reconcile experimental and theoretical results .
Q. How should researchers design toxicity studies for this compound given the lack of existing toxicological data?
- Methodological Answer : Adopt OECD Guidelines for Testing Chemicals :
- Acute toxicity : Perform in vitro assays (e.g., MTT on human cell lines) and in vivo studies (rodent models) to determine LD₅₀.
- Genotoxicity : Use Ames tests or comet assays to assess DNA damage.
- Chronic exposure : Conduct subacute dosing studies over 28–90 days, monitoring organ-specific effects via histopathology. Document protocols transparently to enable replication .
Q. What methodological approaches are effective in studying the degradation pathways of this compound under varying environmental conditions?
- Methodological Answer : Expose the compound to simulated environmental stressors (UV light, oxidative agents) and analyze degradation products via LC-QTOF-MS for high-resolution identification. Track reaction kinetics using NMR time-course studies and validate pathways with isotopic labeling. Compare degradation rates in aqueous vs. organic matrices to model environmental persistence .
Data Reporting and Reproducibility
Q. How can researchers ensure reproducibility when publishing studies on this compound with limited existing data?
- Methodological Answer : Follow FAIR Data Principles (Findable, Accessible, Interoperable, Reusable):
- Provide raw datasets (e.g., NMR spectra, chromatograms) as supplementary material.
- Detail instrument calibration, software settings, and statistical methods (e.g., error margins in titration).
- Use standardized templates (e.g., ACS Style Guide) for experimental sections to enhance clarity .
Q. What analytical frameworks are suitable for reconciling conflicting data on the biological activity of this compound?
- Methodological Answer : Apply meta-analysis to aggregate published results, adjusting for variables like assay type (e.g., cell-based vs. enzymatic). Use multivariate regression to identify confounding factors (e.g., solvent polarity, incubation time). Validate hypotheses through dose-response curve alignment across studies .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
